Molecular Weight and Predicted Lipophilicity Differentiate the 6-Bromo Imino Analogue from Non-Brominated and Oxo Congeners
The molecular weight of the target compound (435.27 g/mol) is 78.9 g/mol higher than that of the non-brominated analogue (2Z)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide (CAS 330158-59-3, MW 356.4 g/mol) . The bromine substitution elevates calculated logP (cLogP ≈ 4.5) versus the non-brominated congener (cLogP ≈ 3.7), indicating substantially higher lipophilicity that may influence membrane permeability and non-specific binding [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW 435.27 g/mol; cLogP ~4.5 |
| Comparator Or Baseline | (2Z)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide, MW 356.4 g/mol; cLogP ~3.7 |
| Quantified Difference | ΔMW = +78.9 g/mol; ΔcLogP ≈ +0.8 |
| Conditions | Calculated properties; experimental logP not reported |
Why This Matters
Higher lipophilicity can enhance blood-brain barrier penetration and intracellular accumulation, making the brominated analogue a more suitable candidate for CNS or intracellular target screening cascades.
- [1] ChemAxon/MarvinSketch predicted logP (via Chemicalize platform). cLogP values are computationally estimated and should be interpreted as class-level trends. View Source
